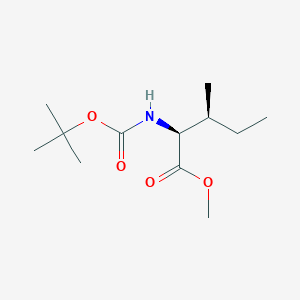

Boc-L-isoleucine methyl ester

Descripción general

Descripción

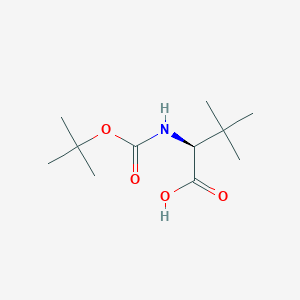

Boc-L-isoleucine, also known as N-(tert-Butoxycarbonyl)-L-isoleucine, is a compound used in peptide synthesis . It has a molecular weight of 231.29 .

Synthesis Analysis

Boc-L-isoleucine methyl ester is used in proteomics research . It is involved in Boc solid-phase peptide synthesis and C-H Activation . It is also used in solution phase peptide synthesis .Molecular Structure Analysis

The molecular formula of Boc-L-isoleucine is CH3CH2CH(CH3)CH(COOH)NHCOOC(CH3)3 . The molecular weight is 231.29 .Chemical Reactions Analysis

Boc-L-isoleucine methyl ester is used in Boc solid-phase peptide synthesis, C-H Activation, and Peptide Synthesis .Physical And Chemical Properties Analysis

Boc-L-isoleucine has a melting point of 66-69 °C . It has an optical activity of [α]20/D +2.7°, c = 2 in acetic acid .Aplicaciones Científicas De Investigación

1. Bioefficacy against Agricultural Insect Pests and Human Vector Mosquitoes

- Application Summary: The compound was isolated from Actinokineospora fastidiosa and assessed against agricultural pests S. litura and H. armigera, and mosquito vectors larvae Ae. aegypti, An. stephensi, and Cx. quinquefasciatus .

- Methods of Application: The bioactive fraction was characterized through UV, FTIR, and NMR analysis . GC–MS analyses reveal the existence of a bioactive compound with a respective retention time of 19.740 responsible for larvicidal activity .

- Results: The compound showed high antifeedant activity on S. litura (80.80%) and H. armigera (84.49%); and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at 25 μg/mL concentration .

2. N-Boc Protection of Amines

- Application Summary: A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described .

- Methods of Application: Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .

- Results: Mild conditions, inexpensive and an easily available reagent, and absence of any auxiliary substances are the main advantages of this procedure .

3. Chemical Synthesis

- Application Summary: L-Isoleucine methyl ester is used for chemical synthesis .

- Methods of Application: It can be used to produce 3-methyl-2-(4-nitro-imidazol-1-yl)-pentanoic acid methyl ester .

- Results: It also finds its use as a pharmaceutical intermediate .

4. Synthesis of Biocompatible Organogelators

- Application Summary: Two different biocompatible organogelators were synthesized, starting with the L-isoleucine amino acid to obtain amide compounds .

- Methods of Application: The gelation potential of synthesized organogelators with fatty acid esters and organic solvents was investigated .

- Results: The study consists of four steps .

5. NMR-based Assignment of Isoleucine vs Allo-Isoleucine Stereochemistry

- Application Summary: A simple 1H and 13C NMR spectrometric analysis is demonstrated that permits differentiation of isoleucine and allo-isoleucine residues by inspection of the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocentre .

- Methods of Application: The specific differentiation of L-isoleucine and D-allo-isoleucine by 1H NMR spectrometry was reported . Both the chemical shift and the coupling constants for the hydrogen at the α-carbon differed for N-benzoyl-L-isoleucine methyl ester and N-benzoyl-D-allo-isoleucine methyl ester .

- Results: This method was applied to the estimation of epimerisation during metal-free N-arylation and peptide coupling reactions .

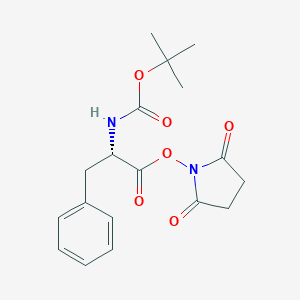

6. Peptide Synthesis

- Application Summary: Boc-L-isoleucine methyl ester is used in peptide synthesis .

- Methods of Application: It is used as a building block in the synthesis of peptides .

- Results: The product obtained from this synthesis is used in various biochemical applications .

7. Preparation of Amino Acid Methyl Esters

- Application Summary: Amino acid methyl esters are important intermediates in organic synthesis, which have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials .

- Methods of Application: A series of amino acid methyl ester hydrochlorides were prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane .

- Results: This method is not only compatible with natural amino acids, but also with other aromatic and aliphatic amino acids . The use of TMSCl/MeOH was more advantageous due to the following features: easy operation, mild reaction conditions, simple workup, and good to excellent yields .

8. Antioxidant Activities

- Application Summary: The compound l-isoleucine, N-allyloxycarbonyl-, and dodecyl ester isolated from Actinokineospora fastidiosa showed antioxidant activities .

- Methods of Application: The bioactive fraction was characterized through UV, FTIR, and NMR analysis .

- Results: The applications of l-isoleucine, N-allyloxycarbonyl-, and dodecyl ester isolated from A. fastidiosa is one good alternative for agricultural and vector mosquito management practice to reduce the deleterious effects of commercial pesticides or insecticides .

Safety And Hazards

Direcciones Futuras

Boc-L-isoleucine methyl ester is a valuable compound in proteomics research . It is likely to continue to be used in peptide synthesis and other related fields.

Relevant Papers One relevant paper discusses the use of NMR spectrometry to differentiate isoleucine and allo-isoleucine residues . This research could have implications for the use of Boc-L-isoleucine methyl ester in peptide synthesis and other applications.

Propiedades

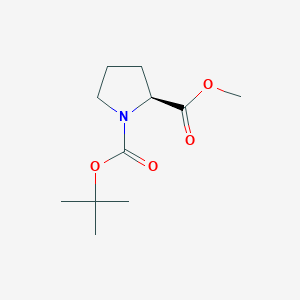

IUPAC Name |

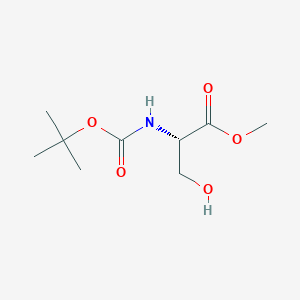

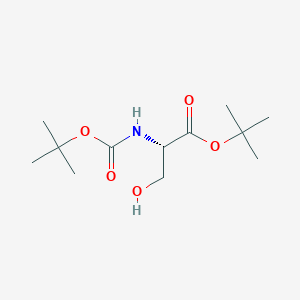

methyl (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRYBAAAYDFIEQ-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472919 | |

| Record name | Boc-L-isoleucine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-isoleucine methyl ester | |

CAS RN |

17901-01-8 | |

| Record name | Boc-L-isoleucine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

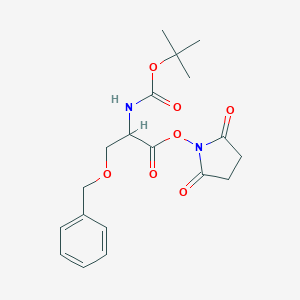

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

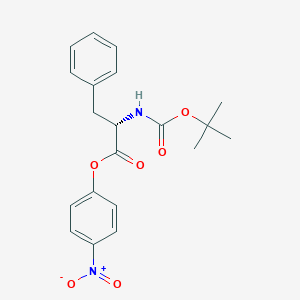

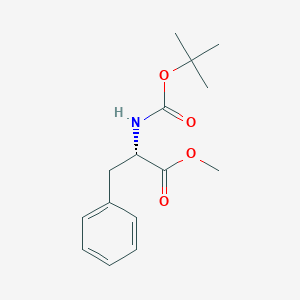

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.